pi-Oxocamphor
Description
pi-Oxocamphor (CAS: 20231-45-2) is a bicyclic monoterpene derivative structurally related to camphor, characterized by a ketone functional group within its bicyclic framework. Its molecular formula is C₁₀H₁₄O, with a molecular weight of 150.22 g/mol. This compound is a critical intermediate in pharmaceutical synthesis, particularly in producing chiral molecules for drug development, and is commercially available at 99% purity .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R,4S)-1,7-dimethyl-2-oxobicyclo[2.2.1]heptane-7-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-9-4-3-7(5-8(9)12)10(9,2)6-11/h6-7H,3-5H2,1-2H3/t7-,9-,10?/m0/s1 |
InChI Key |
BZFVGPPELIFTQP-OKKRDJTBSA-N |
SMILES |
CC12CCC(C1(C)C=O)CC2=O |
Isomeric SMILES |
C[C@@]12CC[C@H](C1(C)C=O)CC2=O |
Canonical SMILES |
CC12CCC(C1(C)C=O)CC2=O |
Synonyms |
pi-oxocamphor pi-oxocamphor, trans-(+)-isomer trans-pi-oxocampho |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-pi-Oxocamphor can be synthesized from camphor through a series of chemical reactions, including bromination, reduction, esterification, hydrolysis, and oxidation . The synthetic route typically involves the following steps:
Bromination: Camphor is brominated to form bromo-camphor.
Reduction: Bromo-camphor is reduced to form hydroxy-camphor.
Esterification: Hydroxy-camphor is esterified to form camphor ester.
Hydrolysis: Camphor ester is hydrolyzed to form camphor acid.
Oxidation: Camphor acid is oxidized to form pi-Oxocamphor.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as gas chromatography-mass spectrometry (GC-MS) for quality control .
Chemical Reactions Analysis
Types of Reactions: Trans-pi-Oxocamphor undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different oxo-derivatives.
Reduction: It can be reduced to form hydroxy derivatives.
Substitution: It can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products:
Oxidation: Oxo-derivatives of pi-Oxocamphor.
Reduction: Hydroxy derivatives of this compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Trans-pi-Oxocamphor has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Used as a cardiotonic agent to treat cardiac and circulatory failure.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
Trans-pi-Oxocamphor exerts its effects by acting on higher cerebral centers rather than on the brain stem . It enhances cardiac output and improves circulation by stimulating the central nervous system. The molecular targets and pathways involved include the modulation of ion channels and neurotransmitter release, leading to improved cardiac function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize pi-Oxocamphor’s properties and applications, it is compared below with two structurally analogous compounds: camphor and fenchone .
Table 1: Structural and Physical Properties
| Property | This compound | Camphor | Fenchone |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₆O | C₁₀H₁₆O |
| Molecular Weight | 150.22 g/mol | 152.23 g/mol | 152.23 g/mol |
| Functional Group | Ketone | Ketone | Ketone |
| Melting Point | Not reported | 175–177°C | 5–6°C |
| Boiling Point | Not reported | 209°C | 193°C |
| Solubility | Organic solvents | Ethanol, ether | Ethanol, chloroform |
| Primary Applications | Pharmaceutical synthesis | Topical analgesics, plastics | Fragrances, flavoring agents |
Key Differences
Molecular Weight and Stability: this compound’s lower molecular weight (150.22 vs. Camphor and fenchone exhibit higher thermal stability (e.g., camphor’s melting point of 175°C), whereas this compound’s melting/boiling points are unspecified but likely lower due to structural variations .
Functional Isomerism :
- While all three compounds are ketones, this compound’s ketone group position within the bicyclic framework may alter its electronic properties, affecting interactions in biological systems or catalytic processes.
Applications :
- This compound is specialized in pharmaceutical intermediates, contrasting with camphor’s broad use in topical analgesics and fenchone’s role in fragrances .
Pharmacological and Spectroscopic Comparisons
Table 2: Pharmacological Activity
| Compound | Biological Activity | Mechanism Insights |
|---|---|---|
| This compound | Antimicrobial (inferred from synthesis) | Likely disrupts microbial membranes via lipophilic interactions |
| Camphor | Analgesic, antitussive | TRPV1/TRPA1 channel modulation |
| Fenchone | Antioxidant, anti-inflammatory | Free radical scavenging |
- Spectroscopic Data :
- This compound : Expected NMR signals include a carbonyl (C=O) peak near 210 ppm in ¹³C NMR and downfield-shifted protons adjacent to the ketone .
- Camphor : Distinctive ¹H NMR singlet for the three equivalent methyl groups at δ 0.8–1.2 ppm.
- Fenchone : ¹³C NMR carbonyl signal at δ 220 ppm, with a unique bicyclic splitting pattern .
Research Findings and Industrial Relevance
- Synthetic Utility: this compound’s high purity (99%) makes it preferable for asymmetric catalysis, where minor impurities could derail enantioselective reactions. Camphor, in contrast, is often used as a chiral auxiliary in bulk reactions .
- Toxicity Profile : While camphor has well-documented neurotoxic effects at high doses, this compound’s safety data remain understudied. Preliminary studies suggest lower acute toxicity due to reduced volatility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
